3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a fluoro and a methoxy group. Additionally, it has a pyrrolidine ring, which is a type of heterocycle, attached to the amide nitrogen. The pyrrolidine ring is further substituted with a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring could participate in aromatic interactions, while the amide group could engage in hydrogen bonding. The pyrrolidine and thiophene rings could also contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The aromatic benzene ring could contribute to its stability and rigidity .Scientific Research Applications
Alzheimer's Disease Research : A study by (Kepe et al., 2006) used a molecular imaging probe related to the compound for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of similar compounds in neuroimaging and understanding neurodegenerative diseases.
Met Kinase Inhibitors in Cancer Therapy : (Schroeder et al., 2009) discussed the development of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This demonstrates the potential application of related compounds in cancer therapy.
Synthesis for Antibiotic Development : Research by (Lall et al., 2012) on the stereoselective synthesis of related compounds as intermediates in the preparation of antibiotics underlines the importance of these compounds in developing new treatments for bacterial infections.
Synthesis of Piperidine Derivatives : The study by (Calvez et al., 1998) focused on the synthesis of piperidine derivatives, showcasing the versatility of these compounds in organic chemistry.
Material Science Applications : In the field of materials science, (Hsiao et al., 1999) explored the synthesis and characterization of new aromatic polyamides, indicating the role of similar fluoro-methoxy compounds in the development of new materials.
Radiopharmaceutical Development : (Mukherjee, 1991) reported on the synthesis of fluorinated benzamide neuroleptics for radiopharmaceutical applications, suggesting a potential use in medical imaging.
Electrochromic Properties in Polymers : Research by (Chang et al., 2007) on the synthesis of aromatic polyamides with electrochromic properties shows the potential application of related compounds in electronic devices.
Synthesis for Drug Development : The work by (Lang et al., 1999) on fluorine-18-labeled compounds for serotonin receptors emphasizes the role in developing drugs targeting neurological disorders.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It can be inferred from related studies that indole derivatives, which share a similar structure with the given compound, interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with the given compound, affect a broad range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It can be inferred from related studies that indole derivatives, which share a similar structure with the given compound, have diverse biological activities . These activities result from the interaction of the compounds with their targets, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-22-16-3-2-13(8-15(16)18)17(21)19-14-4-6-20(10-14)9-12-5-7-23-11-12/h2-3,5,7-8,11,14H,4,6,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEXPQVHWOQSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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